5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core modified with a 2-methyl group. The central methyl bridge connects two distinct pharmacophoric groups: a 4-(4-methoxyphenyl)piperazine moiety and a 3,4,5-trimethoxyphenyl substituent. The thiazolo-triazole scaffold itself is notable for its metabolic stability and diverse bioactivities, including antifungal and anti-inflammatory effects, as observed in structurally related compounds .
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-16-27-26-31(28-16)25(32)24(37-26)22(17-14-20(34-3)23(36-5)21(15-17)35-4)30-12-10-29(11-13-30)18-6-8-19(33-2)9-7-18/h6-9,14-15,22,32H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDGHSTUWRZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- A thiazole ring
- A triazole moiety
- A piperazine unit
- Multiple methoxy groups
This structural diversity suggests a wide range of interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing piperazine and methoxy groups have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including leukemia cells. The IC50 values for these compounds often range from nanomolar to low micromolar concentrations, indicating potent activity against tumor cells.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research on related piperazine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported IC50 values in the low micromolar range for bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Preliminary data suggest it could inhibit acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes and disease mechanisms. For instance, piperazine derivatives have been documented to possess AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM in related studies .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating signaling pathways involved in cancer and neurodegenerative diseases.
- Enzyme Inhibition : The presence of methoxy groups enhances binding affinity to target enzymes.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
- Study on Anticancer Properties : A study demonstrated that a related compound induced apoptosis in HL-60 leukemia cells with an IC50 of 40 nM .
- Antimicrobial Efficacy : Another investigation reported that a piperazine derivative exhibited significant antibacterial activity against multiple strains with IC50 values ranging from 1 µM to 10 µM .
- Enzyme Inhibition Analysis : Research indicated that certain methoxy-substituted triazoles showed promising urease inhibition with IC50 values below 5 µM .
Data Table: Biological Activities Summary
| Activity Type | Target/Assay | Result (IC50) |
|---|---|---|
| Anticancer | HL-60 Cells | 40 nM |
| Antibacterial | Staphylococcus aureus | 1 µM |
| Escherichia coli | 10 µM | |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 0.63 - 6.28 µM |
| Urease | < 5 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the piperazine ring, aryl groups, or core heterocycles. Key examples include:
*Inferred from structural similarity to compounds in .
- Piperazine Substituents: Replacement of the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 3-chlorophenyl in ) may alter receptor binding kinetics.
- Aryl Groups: The 3,4,5-trimethoxyphenyl group in the target compound confers higher lipophilicity compared to mono- or dimethoxy analogues, improving membrane permeability. Ethoxy substitutions (as in ) may reduce metabolic stability due to increased susceptibility to oxidative degradation .
- Core Heterocycles : Thiazolo-triazoles exhibit greater rigidity and metabolic resistance than triazolo-thiadiazoles (e.g., ), which may enhance bioavailability but reduce conformational flexibility for target binding.
Pharmacological Activity
- Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles (e.g., ) demonstrated affinity for fungal lanosterol 14-α-demethylase (PDB: 3LD6). The target compound’s 3,4,5-trimethoxyphenyl group may similarly interact with hydrophobic enzyme pockets, though experimental validation is needed.
- Antioxidant/Anti-inflammatory Effects : Analogues with 3,4,5-trimethoxyphenyl groups () showed significant radical-scavenging activity, suggesting the target compound may share these properties.
- Kinase Inhibition : Piperazine-containing compounds (e.g., ) often target kinases; the 4-methoxyphenylpiperazine moiety in the target compound could modulate kinase binding, though this remains speculative without direct evidence.
Physicochemical Properties
- Lipophilicity : The 3,4,5-trimethoxyphenyl group increases logP compared to analogues with fewer methoxy groups, enhancing blood-brain barrier penetration .
- Solubility : The piperazine ring and polar triazole oxygen improve aqueous solubility relative to wholly aromatic systems (e.g., ).
- Metabolic Stability : Methoxy groups are prone to demethylation, but the thiazolo-triazole core may mitigate rapid hepatic clearance compared to simpler triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
